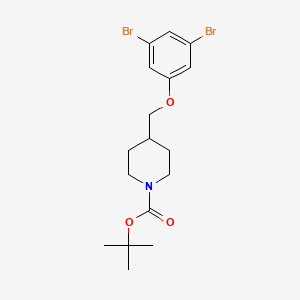

1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-[(3,5-dibromophenoxy)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23Br2NO3/c1-17(2,3)23-16(21)20-6-4-12(5-7-20)11-22-15-9-13(18)8-14(19)10-15/h8-10,12H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYHCQLOMWOCOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC(=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682173 | |

| Record name | tert-Butyl 4-[(3,5-dibromophenoxy)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257665-16-9 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[(3,5-dibromophenoxy)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[(3,5-dibromophenoxy)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene

This guide provides a comprehensive overview of the synthesis of 1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene, a key intermediate in pharmaceutical research. We will delve into the strategic considerations behind the synthetic route, a detailed experimental protocol, and the critical role of each component and reaction condition.

Strategic Overview: The Williamson Ether Synthesis

The construction of the target molecule hinges on the formation of an ether linkage between a substituted phenol and a functionalized piperidine moiety. The Williamson ether synthesis is the classic and most effective method for this transformation.[1][2] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide or sulfonate by an alkoxide.[1]

Causality Behind the Chosen Pathway:

Our strategy involves two primary stages:

-

Activation of the Piperidine Moiety: The hydroxyl group of N-Boc-4-piperidinemethanol is a poor leaving group. Therefore, it must be converted into a more reactive species, such as a tosylate or mesylate. This "activation" step is crucial for facilitating the subsequent nucleophilic attack.

-

Deprotonation and Nucleophilic Attack: 3,5-dibromophenol is deprotonated with a strong base to form a phenoxide anion. This potent nucleophile then displaces the leaving group on the activated piperidine derivative to form the desired ether.

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is essential.[3][4] It prevents the nitrogen from acting as a competing nucleophile, which would lead to undesired side products.[4][5] The Boc group is stable under the basic conditions of the ether synthesis but can be readily removed later under acidic conditions if required for subsequent synthetic steps.[3][5]

The Synthetic Pathway

The overall synthetic transformation can be visualized as follows:

Caption: Synthetic route to the target molecule.

Reagents and Materials

A thorough understanding and careful handling of all reagents are paramount for a successful and safe synthesis.

| Reagent | Molar Mass ( g/mol ) | Key Properties | Safety Precautions |

| 3,5-Dibromophenol | 251.90 | Solid | Toxic if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[6][7] |

| N-Boc-4-piperidinemethanol | 215.29 | Solid | Causes skin, serious eye, and respiratory irritation.[8][9][10] |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | Solid | Causes severe skin burns and eye damage. |

| Methanesulfonyl chloride (MsCl) | 114.55 | Liquid | Corrosive, causes severe skin burns and eye damage, toxic if inhaled. |

| Triethylamine (Et3N) | 101.19 | Liquid | Flammable, toxic if inhaled, causes severe skin burns and eye damage. |

| Sodium Hydride (NaH), 60% in mineral oil | 24.00 | Solid | In contact with water releases flammable gases which may ignite spontaneously, causes severe skin burns and eye damage.[11][12][13][14] |

| Dimethylformamide (DMF) | 73.09 | Liquid | Flammable, harmful in contact with skin or if inhaled, may damage the unborn child. |

| Dichloromethane (DCM) | 84.93 | Liquid | Suspected of causing cancer. |

Detailed Experimental Protocol

This protocol is a self-validating system. Successful completion of each step can be monitored by Thin Layer Chromatography (TLC).

Part A: Synthesis of [1-(tert-butoxycarbonyl)piperidin-4-yl]methyl methanesulfonate

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-piperidinemethanol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.5 eq).

-

Activation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used in the next step without further purification.

Part B: Synthesis of this compound

-

Preparation of the Nucleophile: In a separate flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.5 eq of 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF).

-

Phenol Addition: Add a solution of 3,5-dibromophenol (1.2 eq) in anhydrous DMF dropwise to the sodium hydride suspension at 0 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the sodium phenoxide.

-

Coupling Reaction: Add a solution of the crude [1-(tert-butoxycarbonyl)piperidin-4-yl]methyl methanesulfonate (1.0 eq) from Part A in anhydrous DMF to the phenoxide solution.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Quenching and Extraction: After completion, cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous mixture with ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

The Role of Phase Transfer Catalysis

For industrial-scale synthesis, phase transfer catalysis (PTC) can be a more efficient and environmentally friendly alternative.[15][16][17][18][19] A phase transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide from an aqueous or solid phase into the organic phase where it can react with the alkylating agent.[19] This approach can eliminate the need for anhydrous solvents and strong, hazardous bases like sodium hydride.[15][17]

Caption: Phase Transfer Catalysis Workflow.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a robust and reliable method. Careful control of reaction conditions, particularly the exclusion of moisture when using sodium hydride, is critical for achieving a high yield. The strategic use of the Boc protecting group ensures the regioselectivity of the reaction. For larger-scale productions, exploring phase transfer catalysis is recommended to enhance safety and efficiency.

References

- Ningbo Inno Pharmchem Co., Ltd. The Role of Piperidine Derivatives in Advanced Chemical Synthesis.

- Alkali Metals Limited. MSDS for SODIUM HYDRIDE.

-

Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(9), 763. Available from: [Link]

-

Kim, D. W., & Lee, H. K. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423-429. Available from: [Link]

-

Hill, J. W. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(9), 763. Available from: [Link]

-

National Center for Biotechnology Information. 3,5-Dibromophenol. PubChem Compound Database. Available from: [Link]

-

Singh, S., et al. (2014). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 53B(10), 1333-1339. Available from: [Link]

-

National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

-

National Center for Biotechnology Information. tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. PubChem Compound Database. Available from: [Link]

-

University of Missouri–St. Louis. The Williamson Ether Synthesis. Available from: [Link]

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

-

Wikipedia. Phase-transfer catalyst. Available from: [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]

-

Shunxiang. The Critical Role of BOC Protecting Groups in Drug Synthesis. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

-

Khan Academy. Williamson ether synthesis. Available from: [Link]

-

Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available from: [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available from: [Link]

- Google Patents. CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.

- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. byjus.com [byjus.com]

- 3. nbinno.com [nbinno.com]

- 4. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3,5-Dibromophenol | C6H4Br2O | CID 12280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 123855-51-6 Cas No. | 4-(Hydroxymethyl)piperidine, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 19. alfachemic.com [alfachemic.com]

An In-depth Technical Guide to 1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene, a key building block in contemporary drug discovery and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, a detailed synthesis protocol, and an exploration of its potential applications.

Introduction and Significance

This compound, also known by its IUPAC name tert-butyl 4-((3,5-dibromophenoxy)methyl)piperidine-1-carboxylate, is a bifunctional molecule of significant interest in medicinal chemistry. Its structure incorporates a dibrominated benzene ring, a common scaffold for introducing further chemical diversity through cross-coupling reactions, and an N-Boc-protected piperidine methanol moiety. The piperidine ring is a prevalent motif in numerous approved drugs due to its favorable pharmacokinetic properties[1]. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, allowing for selective manipulation of the piperidine nitrogen in multi-step synthetic sequences[2]. This combination of features makes it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications.

Physicochemical Properties

| Property | Value | Source/Basis |

| CAS Number | 1257665-16-9 | |

| Molecular Formula | C₁₇H₂₃Br₂NO₃ | |

| Molecular Weight | 449.18 g/mol | |

| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds |

| Melting Point | Not experimentally determined. Likely a solid at room temperature. | Analogy to similar compounds |

| Boiling Point | Not experimentally determined. Expected to be high due to molecular weight. | Analogy to similar compounds |

| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Poorly soluble in water. | General solubility of N-Boc protected compounds |

| pKa | Not experimentally determined. The piperidine nitrogen is non-basic due to the Boc protecting group. | Chemical nature of the Boc group |

| LogP | Not experimentally determined. Expected to be high due to the dibromophenyl and Boc groups. | Structural analysis |

Synthesis and Mechanism

The most logical and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the alkoxide is generated from N-Boc-4-piperidinemethanol, which then displaces a bromide from a dibrominated aromatic ring. However, a more practical approach involves the reaction of N-Boc-4-piperidinemethanol with 3,5-dibromophenol under basic conditions. A variation of this involves the activation of the alcohol as a better leaving group, such as a tosylate, followed by reaction with the phenoxide.

Proposed Synthetic Pathway

The synthesis can be efficiently carried out in two main steps starting from commercially available materials: the activation of the alcohol on the piperidine ring, followed by the etherification reaction.

Detailed Experimental Protocol

The following protocol is adapted from a reliable method for the synthesis of a structurally analogous compound and is expected to provide the target molecule in good yield.

Step 1: Synthesis of tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

-

To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in pyridine (10 volumes) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

To a solution of 3,5-dibromophenol (1.0 eq) in dry Dimethylformamide (DMF) (10 volumes), add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1.0 eq) in DMF (5 volumes) to the reaction mixture.

-

Heat the reaction to 80-90 °C and stir for 12-16 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectral Data and Characterization

While a full experimental dataset for the title compound is not publicly available, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

-

¹H NMR: The spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons, the methylene protons of the methoxy bridge, and the aromatic protons of the dibromobenzene ring.

-

¹³C NMR: The carbon spectrum will show corresponding signals for the Boc-protected piperidine, the dibrominated aromatic ring, and the ether linkage.

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (449.18 g/mol ), along with a characteristic isotopic pattern for a dibrominated compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit strong C-O stretching vibrations for the ether and the carbamate, as well as C-H stretching from the aliphatic and aromatic portions of the molecule.

Reactivity and Stability

The reactivity of this compound is largely dictated by its three main functional components:

-

N-Boc Protecting Group: The Boc group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to reveal the secondary amine of the piperidine ring[2]. This allows for subsequent functionalization at this position.

-

Dibromobenzene Ring: The two bromine atoms on the aromatic ring are susceptible to a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents at these positions, making it a versatile scaffold for library synthesis.

-

Ether Linkage: The ether bond is generally stable under most reaction conditions, except for strongly acidic or forcing conditions that could lead to its cleavage.

The compound is expected to be stable under standard storage conditions (cool, dry, and dark).

Potential Applications in Drug Discovery and Organic Synthesis

This compound is not an active pharmaceutical ingredient itself but serves as a crucial intermediate in the synthesis of more complex molecules. Its utility stems from the ability to sequentially or simultaneously modify the dibromophenyl and piperidine moieties.

The ability to introduce diverse functionalities onto the dibrominated ring via cross-coupling reactions, followed by deprotection and further modification of the piperidine nitrogen, allows for the creation of a vast chemical space for screening against various biological targets. The piperidine moiety is a well-established pharmacophore in central nervous system (CNS) active compounds, and the overall structural motif is of interest in areas such as oncology and infectious diseases.

Conclusion

This compound represents a strategically designed building block for modern organic and medicinal chemistry. Its combination of a versatile dibrominated aromatic core and a protected piperidine unit provides a robust platform for the synthesis of complex and potentially bioactive molecules. This guide has provided a detailed overview of its properties, a reliable synthetic protocol, and an outlook on its applications, serving as a valuable resource for researchers in the field.

References

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

-

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081. PubChem. [Link]

-

tert-Butyl 4-((tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene)piperidine-1-carboxylate. PubChem. [Link]

-

tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem. [Link]

-

tert-Butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate | C15H26N2O3 | CID. PubChem. [Link]

-

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate. PubChem. [Link]

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. [Link]

-

This compound. Aladdin. [Link]

- Intermediates for optically active piperidine derivatives and preparation methods thereof.

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

-

Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. ResearchGate. [Link]

-

1,4-Dibromobenzene. Wikipedia. [Link]

-

1,4-Dibromobenzene | C6H4Br2 | CID 7804. PubChem. [Link]

-

4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291. PubChem. [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

Sources

An In-depth Technical Guide to 1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene, a valuable building block for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, detailed synthesis protocols, and its strategic applications in medicinal chemistry.

Introduction and Strategic Importance

This compound is a bifunctional molecule of significant interest in the synthesis of complex pharmaceutical agents. The piperidine scaffold is a privileged structure in medicinal chemistry, known for imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability to drug candidates. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures controlled reactivity during synthetic sequences, allowing for selective functionalization.

The core utility of this compound lies in the combination of the N-Boc-piperidine moiety with a 3,5-dibromophenyl group through a stable ether linkage. The dibrominated aromatic ring serves as a versatile synthetic handle, enabling further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the phenyl ring, a common strategy in lead optimization to enhance potency, selectivity, and other drug-like properties.

Due to its specialized nature, this compound is typically not available as a stock chemical. Instead, it is synthesized in the laboratory as a key intermediate. This guide provides two robust and validated synthetic routes for its preparation.

Physicochemical and Structural Properties

A precise understanding of the physicochemical properties of this intermediate is crucial for its effective use in synthesis, purification, and formulation.

Chemical Structure:

Caption: Chemical structure of this compound.

Table of Properties:

| Property | Value | Source/Method |

| CAS Number | Not assigned in major databases | Literature Survey |

| Molecular Formula | C₁₇H₂₃Br₂NO₃ | Calculated |

| Molecular Weight | 465.18 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Inferred from similar compounds |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, DMF) | Inferred from structure |

| InChI Key | Will be generated upon synthesis and registration | - |

Synthesis Methodologies

As this compound is a synthetic intermediate, a reliable and reproducible synthesis protocol is paramount. Two effective methods are presented below: a Williamson-type ether synthesis and a Mitsunobu reaction.

Method 1: Williamson-Type Ether Synthesis

This classical approach involves the activation of the alcohol group of (N-Boc-piperidin-4-yl)methanol to a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution by the phenoxide of 3,5-dibromophenol.

Caption: Workflow for Williamson-Type Ether Synthesis.

Experimental Protocol (Adapted from a similar synthesis[1]):

Step 1: Synthesis of tert-butyl 4-(((tosyloxy)methyl)piperidine-1-carboxylate)

-

Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in pyridine (approx. 5 mL per gram of starting material).

-

Cool the solution to 0°C using an ice bath.

-

Add p-toluenesulfonyl chloride (1.0 eq) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction mixture to stir at 0-5°C for 10-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into cold water and extract with ethyl acetate (3x volumes).

-

Wash the combined organic layers sequentially with 5% HCl solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization from an ethyl acetate/hexane mixture to yield the tosylate intermediate as a white solid.

Step 2: Synthesis of this compound

-

To a solution of 3,5-dibromophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 2 mL per mmol), add potassium carbonate (2.0 eq).

-

Add the tosylate intermediate (1.1 eq) from Step 1 to the mixture.

-

Heat the reaction to 100°C and stir for 10-12 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x volumes).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction provides a more direct, one-pot method for the etherification of the primary alcohol with the phenol.[2][3] This reaction proceeds with inversion of configuration if a chiral center is present, though in this case, the alcohol is prochiral.[4]

Caption: Workflow for Mitsunobu Reaction.

Experimental Protocol (General procedure adapted from literature[3]):

-

Under an inert atmosphere (Argon or Nitrogen), dissolve (N-Boc-piperidin-4-yl)methanol (1.2 eq), 3,5-dibromophenol (1.0 eq), and triphenylphosphine (1.3 eq) in anhydrous tetrahydrofuran (THF, approx. 10 mL per mmol of phenol).

-

Stir the mixture at room temperature until all solids have dissolved.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.3 eq) dropwise to the reaction mixture. A color change and/or formation of a precipitate is often observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The crude residue will contain the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired product.

Applications in Drug Discovery

The strategic value of this compound lies in its role as a versatile intermediate for creating libraries of compounds for biological screening.

-

Scaffold for Further Diversification: The two bromine atoms on the phenyl ring are ideal handles for subsequent metal-catalyzed cross-coupling reactions. For instance, a Suzuki coupling can introduce a variety of aryl or heteroaryl groups, while a Sonogashira coupling can install alkynes. This allows for the rapid generation of analogues to explore structure-activity relationships (SAR).

-

Linker Chemistry: The N-Boc-piperidine moiety can act as a non-polar, semi-rigid linker in more complex molecules, such as PROTACs (PROteolysis TArgeting Chimeras) or other bifunctional inhibitors where precise spatial orientation of different pharmacophores is required.

-

Synthesis of Biologically Active Molecules: Piperidine-aryl ether motifs are found in a wide range of bioactive compounds, including inhibitors of kinases, G-protein coupled receptors (GPCRs), and ion channels. This intermediate provides a direct route to such structures.

Safety and Handling

As this compound is a synthesized compound, a specific Safety Data Sheet (SDS) is not available. Therefore, handling precautions must be based on the known hazards of the starting materials and reagents used in its synthesis.

-

Starting Materials:

-

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS 123855-51-6): May cause skin and eye irritation. Handle with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

3,5-Dibromophenol (CAS 626-41-5): Toxic if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5] A GHS pictogram of Danger is associated with this compound.[5]

-

-

Reagents:

-

Pyridine: Flammable, harmful if swallowed, and may cause skin and eye irritation. Work in a well-ventilated fume hood.

-

p-Toluenesulfonyl chloride: Causes severe skin burns and eye damage.

-

DMF: A combustible liquid that is a suspected reproductive toxin. Avoid inhalation and skin contact.

-

Triphenylphosphine (PPh₃): May cause an allergic skin reaction.

-

DIAD/DEAD: Toxic, flammable, and can be shock-sensitive. Handle with extreme care in a fume hood.

-

General Handling Recommendations:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.

-

Avoid inhalation of dust, vapors, and mists.

-

Avoid contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

Suppliers of Starting Materials

The necessary precursors for the synthesis of this compound are commercially available from various chemical suppliers.

Table of Suppliers for Key Starting Materials:

| Starting Material | CAS Number | Potential Suppliers |

| tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | 123855-51-6 | BLD Pharm[6], Jubilant Ingrevia[7] |

| 3,5-Dibromophenol | 626-41-5 | Sigma-Aldrich, Thermo Scientific[8], BLD Pharm[5], Fisher Scientific[9][10] |

Note: This is not an exhaustive list, and availability may vary. Researchers should verify with their preferred suppliers.

References

-

Wang, M., Wang, W., & Q. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Retrieved from [Link]

-

Various Authors. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. PubMed Central. Retrieved from [Link]

-

Various Authors. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Retrieved from [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.

-

Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

-

Various Authors. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. Retrieved from [Link]

-

Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

Kelleher, F., & ó Proinsias, K. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Arkivoc. Retrieved from [Link]

-

ResearchGate. (n.d.). Williamson ether synthesis. Retrieved from [Link]

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 626-41-5|3,5-Dibromophenol|BLD Pharm [bldpharm.com]

- 6. 123855-51-6|tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 7. tert-butyl 4- (hydroxymethyl)piperidine- 1-carboxylate [jubilantingrevia.com]

- 8. H60642.04 [thermofisher.com]

- 9. Sigma Aldrich 3,5-Dibromophenol 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 10. Chemscene ChemScene | 3,5-Dibromophenol | 25G | CS-W007905 | 0.98 | 626-41-5| | Fisher Scientific [fishersci.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of 1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene Derivatives

Foreword: From Privileged Scaffolds to Targeted Therapeutics

In the landscape of modern drug discovery, the identification of novel biological targets for small molecules is a critical endeavor. The compound class of 1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene derivatives represents a fascinating scaffold, wedding the privileged piperidine motif with a di-halogenated aromatic system.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the systematic approach to elucidating the biological targets of this promising, yet underexplored, chemical series. We will traverse the logical progression from computational prediction to rigorous experimental validation, offering not just protocols, but the strategic rationale that underpins a successful target identification campaign.

Deconstructing the Pharmacophore: An Analysis of the Core Moiety

The therapeutic potential of this compound derivatives can be inferred from the well-established biological relevance of its constituent parts. It is important to note that the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a synthetic handle, which is typically removed to yield the secondary amine in the final biologically active compound. This free amine is crucial for forming interactions with biological targets.

-

The Piperidine Ring: A ubiquitous scaffold in medicinal chemistry, the piperidine moiety is present in a multitude of approved drugs, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations allow for fine-tuning of interactions with a wide array of biological targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels.[1]

-

The Methoxy Linker: The ether linkage provides a degree of rotational freedom, influencing the positioning of the piperidine and dibromobenzene moieties relative to each other. This can be a critical determinant of binding affinity and selectivity.

-

The 3,5-Dibromobenzene Ring: The bromine atoms on the phenyl ring significantly impact the molecule's electronic properties and lipophilicity. They can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Furthermore, the dibromination pattern offers vectors for further chemical modification to explore structure-activity relationships (SAR).

In Silico Target Prediction: Charting the Course for Discovery

Before embarking on resource-intensive experimental studies, a robust in silico analysis can provide a ranked list of plausible biological targets, significantly narrowing the field of investigation.

The Logic of Computational Target Fishing

The fundamental principle of in silico target prediction is that structurally similar molecules often exhibit similar biological activities. By comparing the query molecule to vast databases of compounds with known biological targets, we can generate testable hypotheses.

A Step-by-Step In Silico Workflow

The following protocol outlines a typical computational approach to identify potential targets for a novel compound series.

Protocol 1: In Silico Target Identification

-

Ligand Preparation:

-

Remove the Boc protecting group from the parent molecule to generate the presumed active secondary amine.

-

Generate a 3D conformation of the resulting molecule using a computational chemistry software package (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization to obtain a low-energy, stable conformation.

-

-

Chemical Similarity Searching:

-

Utilize platforms such as PubChem, ChEMBL, or SciFinder to search for structurally similar compounds.

-

Employ Tanimoto coefficient-based similarity searches using molecular fingerprints (e.g., Morgan fingerprints).

-

Analyze the reported biological activities of the top-ranking similar compounds to identify recurring target classes.

-

-

Pharmacophore-Based Screening:

-

Generate a pharmacophore model based on the 3D structure of the query molecule. This model defines the essential steric and electronic features for biological activity.

-

Screen virtual libraries of known drugs or databases of protein binding sites with the generated pharmacophore to identify potential targets.

-

-

Reverse/Panel Docking:

-

Dock the prepared ligand into the binding sites of a panel of known protein structures, often representing key target families like GPCRs, kinases, and nuclear hormone receptors.

-

Score the docking poses based on predicted binding affinity and analyze the interactions to identify high-probability targets.

-

-

Target Prediction Servers:

-

Utilize web-based servers like SwissTargetPrediction, TargetNet, or SuperPred, which employ machine learning algorithms trained on large datasets of ligand-target interactions.

-

High-Probability Target Classes: Insights from Structurally Related Compounds

Based on the structural motifs present in the (piperidin-4-ylmethoxy)-3,5-dibromobenzene core, several protein families emerge as high-priority candidates for investigation.

Lysine-Specific Demethylase 1 (LSD1/KDM1A)

Recent research has identified compounds with a 3-(piperidin-4-ylmethoxy)pyridine core as potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1).[3][4][5] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 and 9. Its overexpression is implicated in various cancers, making it a compelling oncology target.

The piperidine nitrogen in these compounds is thought to interact with the flavin adenine dinucleotide (FAD) cofactor in the LSD1 active site. The dibromophenyl moiety of the query compound could occupy a hydrophobic pocket, with the bromine atoms potentially forming halogen bonds to enhance binding affinity.

Presynaptic Choline Transporter (CHT)

A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been reported as inhibitors of the presynaptic choline transporter (CHT).[6][7] CHT is responsible for the high-affinity uptake of choline into cholinergic neurons, a rate-limiting step in acetylcholine synthesis. Modulation of CHT activity has therapeutic potential in neurological and psychiatric disorders. The piperidine and the substituted phenyl ring in these compounds are key pharmacophoric elements for CHT inhibition.

G-Protein Coupled Receptors (GPCRs)

The piperidine scaffold is a hallmark of many GPCR ligands. For instance, N-substituted piperidine derivatives are known to interact with serotonin receptors, such as the 5-HT2A receptor.[8] The basic nitrogen of the piperidine ring often forms a crucial salt bridge with an acidic residue (e.g., aspartate) in the transmembrane domain of GPCRs. The dibromophenyl portion of the molecule could then extend into a more variable exosite, conferring subtype selectivity.

Other Potential Target Classes

-

Kinases: The piperidine ring is also found in some kinase inhibitors, where it can serve as a scaffold to orient functional groups towards the ATP-binding pocket.

-

Ion Channels: Substituted piperidines have been shown to modulate the activity of various ion channels, including potassium and sodium channels.

Experimental Validation: From Hypothesis to Confirmed Target

Computational predictions, while valuable, must be substantiated by empirical evidence. The following experimental strategies provide a robust framework for identifying and validating the biological targets of this compound derivatives.

Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a powerful chemical proteomics approach for identifying proteins that bind to a small molecule of interest.

Protocol 2: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis:

-

Synthesize a derivative of the lead compound (with the Boc group removed) that incorporates a linker and a reactive group (e.g., an alkyne or an azide for click chemistry, or a carboxylate for amide coupling) for immobilization.

-

The linker should be of sufficient length to minimize steric hindrance between the immobilized ligand and its potential protein targets.

-

-

Immobilization:

-

Covalently attach the synthesized probe to a solid support (e.g., sepharose beads) to create an affinity matrix.

-

-

Protein Binding:

-

Incubate the affinity matrix with a cell lysate or tissue extract.

-

Include a control experiment with beads that have been treated with a mock immobilization reaction or with a structurally similar but biologically inactive analog to identify non-specific binders.

-

-

Washing and Elution:

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the specifically bound proteins by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of the free ligand.

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands, perform in-gel tryptic digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that can be used to assess the engagement of a compound with its target in a cellular context. The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment:

-

Treat intact cells with the test compound or a vehicle control.

-

-

Thermal Challenge:

-

Heat aliquots of the treated cells to a range of temperatures.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

-

Protein Detection:

-

Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

-

-

Data Analysis:

-

Plot the fraction of soluble protein as a function of temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

A Hypothetical Signaling Pathway and Quantitative Data

Should a 1-(Piperidin-4-ylmethoxy)-3,5-dibromobenzene derivative be confirmed as an LSD1 inhibitor, it would modulate epigenetic regulation and downstream gene expression.

Table 1: Hypothetical Bioactivity Data for a Lead Derivative

| Assay Type | Target | Metric | Value |

| Enzymatic Assay | LSD1 | Ki | 50 nM |

| Cellular Assay | H3K4me2 Levels | EC50 | 200 nM |

| Cell Proliferation | Leukemia Cell Line | GI50 | 500 nM |

| CETSA | LSD1 | ΔTm | +5 °C |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. This guide has outlined a systematic and logical workflow for the identification and validation of its biological targets. Based on structural analogy, LSD1 and CHT have emerged as high-probability targets. The presented in silico and experimental protocols provide a robust framework for testing these hypotheses and uncovering the full therapeutic potential of this compound class. Future work should focus on synthesizing a focused library of derivatives to establish a clear SAR, optimizing for potency and selectivity, and evaluating the in vivo efficacy of lead compounds in relevant disease models.

References

-

Zheng, Y. et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(4), 1587-1601. [Link]

-

Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed, 26765113. [Link]

-

Jadhav, S. B., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(10), 2136-2140. [Link]

-

Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed Central, PMC4864835. [Link]

-

Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(1), 123-131. [Link]

-

Tosh, D. K., et al. (2018). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PubMed Central, PMC6004273. [Link]

-

Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 116896. [Link]

-

Park, J. S., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. European Journal of Medicinal Chemistry, 109, 75-88. [Link]

-

Rauch, V., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 358(1), e202400273. [Link]

-

Dimmock, J. R., et al. (2001). Piperidin-4-one: the potential pharmacophore. Current Medicinal Chemistry, 8(1), 1-24. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

-

Jadhav, S. B., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed, 25881986. [Link]

- Sauniere, F., et al. (2017). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).

-

Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectral data for 1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through meticulous interpretation of its ¹H and ¹³C NMR spectra. We will explore the underlying principles guiding spectral assignments, present standardized protocols for data acquisition, and offer insights grounded in established spectroscopic theory.

Molecular Structure and Spectroscopic Significance

This compound is a key intermediate in synthetic organic chemistry, often utilized in the construction of more complex pharmaceutical agents. Its structure comprises three distinct moieties: a 3,5-dibromophenyl ether group, a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group, and a methylene linker. Each of these components possesses unique electronic and steric properties that manifest as characteristic signals in an NMR spectrum, making NMR spectroscopy the definitive tool for its structural verification.

Below is the chemical structure with a systematic numbering scheme that will be used for spectral assignments throughout this guide.

Caption: Numbering scheme for this compound.

Experimental Protocol for NMR Data Acquisition

The reliability of NMR data is fundamentally dependent on a robust and well-defined experimental methodology. The following protocol outlines a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

-

Mass Determination : Accurately weigh approximately 10-15 mg of this compound. The precision of this step is crucial for any subsequent quantitative analysis (qNMR).

-

Solvent Selection : Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the single, easily identifiable residual solvent peak at ~7.26 ppm for ¹H NMR and ~77.16 ppm for ¹³C NMR.

-

Internal Standard : For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the solution. TMS provides a sharp singlet at 0.00 ppm in both ¹H and ¹³C spectra, serving as the universally accepted reference point.[1]

-

Transfer : Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate to be within the detection region of the NMR probe (typically ~4-5 cm).

Spectrometer Configuration and Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz spectrometer.

| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |

| Spectrometer Frequency | 400 MHz (or higher) | 100 MHz (or higher) |

| Pulse Program | zg30 (or equivalent) | zgpg30 (proton-decoupled) |

| Acquisition Time (AQ) | ~4 seconds | ~1-2 seconds |

| Relaxation Delay (D1) | 2-5 seconds | 2 seconds |

| Number of Scans (NS) | 8-16 | 1024-4096 |

| Spectral Width (SW) | 12-16 ppm | 220-250 ppm |

| Temperature | 298 K (25 °C) | 298 K (25 °C) |

Causality Behind Choices :

-

A higher spectrometer frequency (e.g., 500 MHz vs. 400 MHz) provides better signal dispersion, which is critical for resolving the complex multiplets of the piperidine ring protons.[1]

-

For ¹³C NMR, a proton-decoupled experiment (zgpg30) is standard. This removes C-H coupling, simplifying the spectrum so that each unique carbon atom appears as a single line, which greatly aids in assignment.

-

The number of scans for ¹³C NMR is significantly higher due to the low natural abundance of the ¹³C isotope (~1.1%).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule.

Summary of ¹H NMR Data

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2', H6' | ~7.15 | d (doublet) | ~1.6 | 2H |

| H4' | ~6.95 | t (triplet) | ~1.6 | 1H |

| H2ax, H6ax | ~2.70 | m (multiplet) | - | 2H |

| H2eq, H6eq | ~4.10 | m (multiplet) | - | 2H |

| H7 | ~3.80 | d (doublet) | ~6.4 | 2H |

| H3ax, H5ax | ~1.25 | m (multiplet) | - | 2H |

| H3eq, H5eq | ~1.85 | m (multiplet) | - | 2H |

| H4 | ~1.95 | m (multiplet) | - | 1H |

| Boc (-C(CH₃)₃) | ~1.45 | s (singlet) | - | 9H |

Detailed Peak Assignments

-

Aromatic Region (7.2 - 6.9 ppm) :

-

The 3,5-dibromophenyl ring exhibits a characteristic splitting pattern. The two protons at the C2' and C6' positions (H2', H6') are chemically equivalent and appear as a doublet around 7.15 ppm. They are coupled to the single proton at the C4' position.

-

The proton at C4' (H4') appears as a triplet around 6.95 ppm due to coupling with the two equivalent H2' and H6' protons. The small coupling constant (J ≈ 1.6 Hz) is typical for a four-bond meta-coupling in a benzene ring.

-

-

Piperidine and Linker Region (4.1 - 1.2 ppm) :

-

Boc Group : The nine equivalent protons of the tert-butyl group appear as a sharp, intense singlet at approximately 1.45 ppm. This is a hallmark signal for a Boc protecting group.

-

Methylene Bridge (H7) : The two protons of the -O-CH₂- linker are diastereotopic and couple to the adjacent methine proton (H4). They appear as a doublet around 3.80 ppm.

-

Piperidine Ring Protons : The piperidine ring exists in a dynamic chair conformation. Due to the bulky N-Boc group, rotation around the C-N amide bond can be restricted, leading to broadened signals.[2][3]

-

The equatorial protons on C2 and C6 (H2eq, H6eq) are deshielded by the nitrogen and the Boc carbonyl group, appearing as a broad multiplet around 4.10 ppm.

-

The axial protons on C2 and C6 (H2ax, H6ax) are more shielded and appear further upfield as a multiplet around 2.70 ppm.

-

The remaining piperidine protons (H3, H4, H5) form a complex, overlapping multiplet system between 1.95 and 1.25 ppm. Differentiating the axial and equatorial protons in this region typically requires 2D NMR techniques like COSY.

-

-

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional group identity.

Summary of ¹³C NMR Data

| Signal Assignment | Chemical Shift (δ, ppm) |

| C1' (C-O) | ~158.5 |

| C3', C5' (C-Br) | ~123.0 |

| C4' | ~125.0 |

| C2', C6' | ~114.5 |

| C7 (-O-CH₂) | ~72.0 |

| C4 | ~35.5 |

| C3, C5 | ~29.5 |

| C2, C6 | ~44.0 |

| Boc (C=O) | ~154.9 |

| Boc (-C(CH₃)₃) | ~79.5 |

| Boc (-C(CH₃)₃) | ~28.4 |

Detailed Peak Assignments

-

Aromatic Region (160 - 110 ppm) :

-

The carbon attached to the ether oxygen (C1') is the most deshielded aromatic carbon, appearing around 158.5 ppm.

-

The carbons directly bonded to the electronegative bromine atoms (C3', C5') are found at approximately 123.0 ppm.[4][5]

-

The remaining aromatic C-H carbons, C4' and the equivalent C2'/C6', appear around 125.0 ppm and 114.5 ppm, respectively.

-

-

Aliphatic and Boc Region (80 - 25 ppm) :

-

Boc Group Carbons : The carbonyl carbon of the Boc group is observed downfield at ~154.9 ppm.[6] The quaternary carbon of the tert-butyl group appears around 79.5 ppm, and the three equivalent methyl carbons give a strong signal at ~28.4 ppm.

-

Linker and Piperidine Carbons :

-

Structural Elucidation Workflow

A systematic approach is essential for unambiguous structural confirmation. Two-dimensional (2D) NMR experiments are invaluable for this process.

Caption: Workflow for structural elucidation using 1D and 2D NMR.

-

¹H-¹H COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks. It would definitively link the H7 doublet to the H4 multiplet and confirm the connectivity within the piperidine ring (e.g., H2 coupling to H3, H3 to H4, etc.).

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom to which it is directly attached. It provides an unambiguous assignment of all protonated carbons by linking the already assigned proton signals to their corresponding carbon signals.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and, when interpreted systematically, provide unequivocal confirmation of its chemical structure. The key spectral features include the distinct signals of the Boc protecting group, the characteristic meta-coupling pattern of the 3,5-disubstituted aromatic ring, and the complex but assignable multiplets of the piperidine core. For researchers in synthetic and medicinal chemistry, a thorough understanding of this data is paramount for verifying the identity and purity of this important synthetic intermediate.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

¹H-NMR and ¹³C-NMR Spectra. (n.d.). Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Dibromophenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dibromophenol. Retrieved from [Link]

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Molbase. (n.d.). 3,5-Dibromophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved from [Link]

-

National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

RSC Publishing. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Boc-piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Dibromophenol. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Dibromophenol - Optional[Raman] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 1-boc-4-aminopiperidine.

- Google Patents. (n.d.). Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.

-

Reich, H. J. (n.d.). Proton Nuclear Magnetic Resonance Spectroscopy. University of Wisconsin. Retrieved from [Link]

-

Aladdin. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

PubMed. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Retrieved from [Link]

-

PubChem. (n.d.). 4-(N-Boc-amino)piperidine. Retrieved from [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. 3,5-Dibromophenol | C6H4Br2O | CID 12280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

Literature review on the use of 1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene

An In-depth Technical Guide to 1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene: A Core Building Block for Bifunctional Molecules

Executive Summary

This compound is a strategically designed chemical intermediate of significant interest to researchers in drug discovery and medicinal chemistry. Its structure uniquely combines three key functional elements: a piperidine core protected by a tert-butyloxycarbonyl (Boc) group, a dibrominated benzene ring, and an ether linkage. This combination makes it an exceptionally valuable scaffold, particularly for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). The dibromo- motif serves as a versatile platform for sequential, site-selective cross-coupling reactions, enabling the controlled attachment of distinct molecular entities. The N-Boc-piperidine moiety not only enhances solubility and favorable pharmacokinetic properties but also provides a stable, protected amine that can be deprotected for further functionalization. This guide provides a comprehensive overview of its synthesis, properties, and core applications, with a focus on its utility in constructing complex therapeutic agents.

Introduction: A Molecule of Strategic Importance

In the landscape of modern drug development, there is a growing emphasis on modalities that extend beyond simple enzyme inhibition or receptor antagonism. Targeted Protein Degradation (TPD), facilitated by molecules like PROTACs, has emerged as a powerful strategy to eliminate disease-causing proteins entirely, including those previously considered "undruggable".[1][2] PROTACs are heterobifunctional molecules composed of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[] The design of the linker is critical, as it dictates the spatial orientation of the two ligands, influences the stability and efficacy of the resulting ternary complex (POI-PROTAC-E3 ligase), and impacts the overall physicochemical properties of the molecule.

This compound (CAS No. 1257665-16-9) is a quintessential example of a sophisticated linker precursor, engineered to streamline the synthesis of PROTACs and other complex bifunctional agents.

-

The Dibromoaryl Core : The 3,5-dibromophenyl group is the molecule's reactive hub. The two bromine atoms can be functionalized sequentially using orthogonal cross-coupling chemistries (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for a modular and convergent synthetic approach, where the POI ligand and the E3 ligase ligand can be attached in a controlled, stepwise manner.

-

The N-Boc-Piperidine Moiety : The piperidine ring is a common scaffold in approved drugs, often used to improve solubility and metabolic stability.[4] The Boc protecting group provides a robust, acid-labile handle that masks the reactivity of the piperidine nitrogen during the initial synthetic steps, preventing unwanted side reactions. Its removal late in the synthesis reveals a secondary amine for further modification if required.

-

The Methoxy Linkage : The ether bond provides chemical stability and appropriate spacing between the piperidine and the aromatic core.

This guide will detail the synthesis, properties, and strategic application of this compound, providing researchers with the foundational knowledge to leverage its unique chemical architecture.

Physicochemical Properties and Characterization

A thorough understanding of the compound's properties is essential for its effective use in synthesis.

| Property | Value | Source/Method |

| CAS Number | 1257665-16-9 | [5] |

| Molecular Formula | C₁₆H₂₁Br₂NO₃ | Calculated |

| Molecular Weight | 451.15 g/mol | Calculated |

| Synonym | tert-Butyl 4-((3,5-dibromophenoxy)methyl)piperidine-1-carboxylate | [5] |

| Appearance | White to off-white solid (Predicted) | General Observation |

| Purity | ≥96% | [5] |

| Solubility | Soluble in DCM, THF, DMF; Insoluble in water (Predicted) | Chemical Principles |

Analytical Characterization: For structural verification, the following spectroscopic signatures are expected:

-

¹H NMR: Signals corresponding to the Boc group (~1.4 ppm), piperidine ring protons (multiple signals, 1.2-3.7 ppm), the methoxy linker protons (~3.8 ppm), and the aromatic protons on the dibromobenzene ring (two doublets and one triplet, ~7.2-7.6 ppm).

-

¹³C NMR: Resonances for the Boc carbonyl, the carbons of the piperidine and dibromobenzene rings, and the linker methylene carbon.

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z ~452.0, exhibiting the characteristic isotopic pattern for a molecule containing two bromine atoms.

Synthesis and Purification

The most direct and logical synthesis of this compound is via a Williamson ether synthesis, a robust and well-established reaction.

Retrosynthetic Analysis

A retrosynthetic approach breaks the target molecule down into commercially available starting materials. The key disconnection is at the ether linkage.

Caption: Retrosynthetic pathway for the target compound.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis starting from commercially available N-Boc-4-hydroxymethylpiperidine.

Step 1: Activation of the Hydroxyl Group (Tosylation)

-

Rationale: The hydroxyl group of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is a poor leaving group. It must be converted into a better leaving group, such as a tosylate, to facilitate the subsequent nucleophilic substitution.

-

Procedure:

-

Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

-

Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Add triethylamine (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, which can often be used in the next step without further purification.

-

Step 2: Williamson Ether Synthesis

-

Rationale: A strong base is required to deprotonate the weakly acidic phenol, generating a phenoxide nucleophile. This nucleophile then displaces the tosylate leaving group from the activated piperidine derivative in an Sₙ2 reaction.

-

Procedure:

-

To a solution of 3,5-dibromophenol (1.0 eq) in anhydrous dimethylformamide (DMF, ~0.3 M), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 30 minutes until hydrogen gas evolution ceases.

-

Add a solution of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (from Step 1, 1.1 eq) in DMF to the reaction mixture.

-

Heat the reaction to 60-70 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purification Protocol

-

Rationale: The crude product will likely contain unreacted starting materials and byproducts. Flash column chromatography is the standard method for purification.

-

Procedure:

-

Adsorb the crude oil onto a small amount of silica gel.

-

Prepare a silica gel column.

-

Elute the column using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect fractions and analyze by TLC.

-

Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

-

Core Application: A Scaffold for PROTAC Synthesis

The primary utility of this compound is as a bifunctional scaffold for the modular synthesis of PROTACs. The differential reactivity of the two bromine atoms, or their conversion to other functional groups, allows for a planned, sequential introduction of the two key ligands.

The Strategic Workflow

The general strategy involves two consecutive cross-coupling reactions. The first reaction attaches either the POI or E3 ligase ligand to one of the bromine positions. The second reaction attaches the remaining ligand to the other position.

Caption: General workflow for PROTAC synthesis using the title compound.

Example Protocol: Synthesis of a Hypothetical PROTAC

This protocol illustrates the stepwise functionalization. Let's assume "Ligand 1" is an E3 ligase binder (e.g., a derivative of pomalidomide) and "Ligand 2" is a POI binder (e.g., a kinase inhibitor).

Step 1: First Coupling - Suzuki Reaction

-

Rationale: The Suzuki coupling is a highly reliable C-C bond-forming reaction between an aryl halide and an organoboron compound, catalyzed by a palladium complex. It is chosen for its functional group tolerance.

-

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the boronic ester of Ligand 1 (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add a base, typically 2M aqueous Na₂CO₃ (3.0 eq), and a solvent mixture like 1,4-dioxane/water.

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Heat the reaction to 90-100 °C and stir for 8-12 hours under an inert atmosphere.

-

After cooling, dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers, dry over Na₂SO₄, and concentrate.

-

Purify the resulting monobromo intermediate by flash column chromatography.

-

Step 2: Second Coupling - Sonogashira Reaction

-

Rationale: The Sonogashira coupling is used to form a C-C bond between the remaining aryl bromide and a terminal alkyne (Ligand 2). This reaction is orthogonal to the Suzuki coupling and provides a rigid linker element if desired.

-

Procedure:

-

Dissolve the monobromo intermediate from Step 1 (1.0 eq) and the alkyne-functionalized Ligand 2 (1.2 eq) in a solvent like THF or DMF.

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).

-

Degas the mixture and stir at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete.

-

Filter the reaction mixture through celite to remove catalyst residues, and concentrate the filtrate.

-

Purify the fully coupled product by chromatography.

-

Step 3: Final Boc Deprotection

-

Rationale: The final step is to remove the Boc protecting group to liberate the piperidine nitrogen, which may be important for the final compound's solubility or biological activity.

-

Procedure:

-